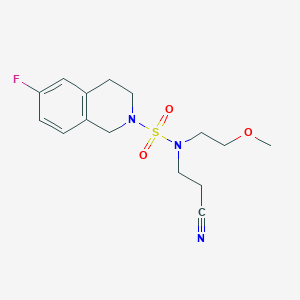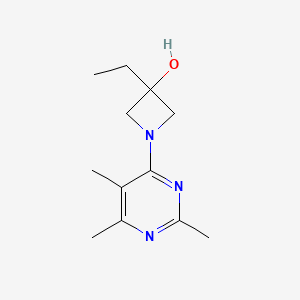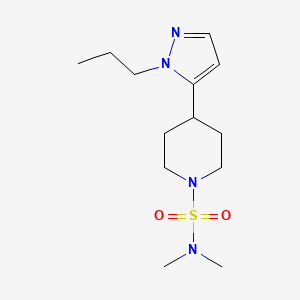![molecular formula C15H27N3O4S B6626391 N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide](/img/structure/B6626391.png)
N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a sulfonamide derivative that exhibits a unique spirocyclic structure, which makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide involves the inhibition of carbonic anhydrase. This compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate ions. This, in turn, leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the pH of the tumor microenvironment. Moreover, this compound has also been shown to exhibit anti-tumor activity, making it a promising candidate for the development of new anti-cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide is its potent inhibitory activity against carbonic anhydrase. This makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide. One possible direction is the development of new anti-cancer drugs based on the structure of this compound. Another possible direction is the study of the role of carbonic anhydrase in various physiological processes, using this compound as a tool. Moreover, the synthesis of new derivatives of this compound with improved properties is also an area of future research.
Métodos De Síntesis
The synthesis of N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide involves the reaction of 2-aminoethanol, 2-methoxyethylamine, and 1,4-dioxaspiro[4.5]decane-8,9-dione with cyanogen bromide and sodium sulfite. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and sulfonation, to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research.
Aplicaciones Científicas De Investigación
N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. Moreover, this compound has also been shown to exhibit anti-tumor activity, making it a promising candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4S/c1-21-13-10-17(9-3-7-16)23(19,20)18-8-2-4-15(14-18)5-11-22-12-6-15/h2-6,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDBRQZDFRNZMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCC#N)S(=O)(=O)N1CCCC2(C1)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


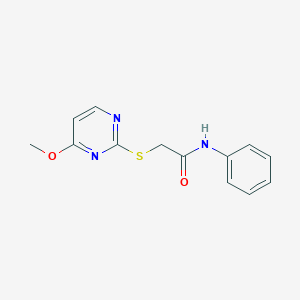
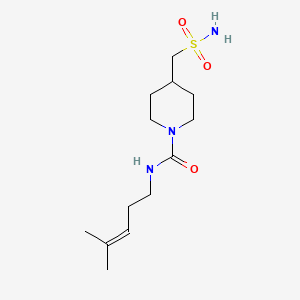
![2-[2-[Ethyl(pyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6626339.png)
![2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B6626351.png)
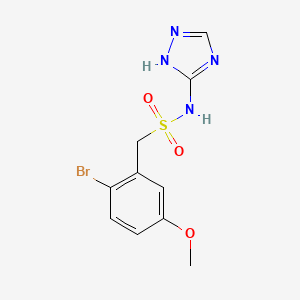
![1-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6626377.png)
![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B6626388.png)
![N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B6626400.png)
![2-[(Z)-1-(1-tert-butyltriazol-4-yl)-3-phenylprop-1-en-2-yl]-1H-pyrimidin-6-one](/img/structure/B6626407.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)sulfonyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6626412.png)
